molecular formula C15H13FO3 B7835934 1-(2,4-Dihydroxy-3-methylphenyl)-2-(2-fluorophenyl)ethanone

1-(2,4-Dihydroxy-3-methylphenyl)-2-(2-fluorophenyl)ethanone

Cat. No. B7835934
M. Wt: 260.26 g/mol
InChI Key: BQAUGIBRSBYJNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dihydroxy-3-methylphenyl)-2-(2-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C15H13FO3 and its molecular weight is 260.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Enzyme Inhibition and Antioxidant Activity :

    • Benzyl phenyl ketone derivatives, including compounds similar to 1-(2,4-Dihydroxy-3-methylphenyl)-2-(2-fluorophenyl)ethanone, have shown potential as inhibitors of the enzyme 5-lipoxygenase (5-hLOX). These compounds are also noted for their antioxidant behavior, with some showing nearly 100% inhibition of bacterial growth of Escherichia coli and Staphylococcus aureus. This highlights their potential in medicinal chemistry for developing new therapeutic agents (Vásquez-Martínez et al., 2019).
  • Antimicrobial Activity :

    • Novel compounds synthesized from similar ketones have been found to possess significant antimicrobial activity. This includes activity against various bacterial and fungal organisms, which is critical in the context of rising antibiotic resistance (Nagamani et al., 2018).
  • Molecular Structure and Photochemistry :

    • Studies have explored the molecular structure and photochemical properties of acetophenone derivatives, which are structurally related to the subject compound. Understanding the structural and photochemical aspects can be crucial for applications in material science and photochemistry (Fu et al., 1998).
  • Synthesis Methods and Optimization :

    • Research has been conducted on optimizing the synthesis conditions for compounds closely related to this compound. These studies provide valuable insights into efficient and scalable production methods for such compounds, which is beneficial for industrial and pharmaceutical applications (Zhou Jin-xia, 2010).
  • Molecular Docking and ADMET Studies :

    • Molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have been conducted on similar compounds, indicating their potential for targeting specific proteins and exhibiting desired pharmacokinetic properties. This is crucial for drug discovery and development processes (Medicharla SRI SATYA et al., 2022).

properties

IUPAC Name

1-(2,4-dihydroxy-3-methylphenyl)-2-(2-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-13(17)7-6-11(15(9)19)14(18)8-10-4-2-3-5-12(10)16/h2-7,17,19H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAUGIBRSBYJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)C(=O)CC2=CC=CC=C2F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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